molecular formula C15H13F3N2O2S B6716047 N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide

Cat. No.: B6716047
M. Wt: 342.3 g/mol
InChI Key: AXGOEIBEXRJQFV-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoroethyl group and the pyridinyl moiety contributes to its distinct chemical properties, making it a subject of study in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)10-20-8-4-7-12(14(20)22)19-13(21)9-23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGOEIBEXRJQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CN(C2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Moiety: The pyridinyl ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylating agents under controlled conditions to ensure the selective introduction of the trifluoroethyl group.

    Formation of the Phenylsulfanylacetamide Moiety: This involves the reaction of phenylsulfanyl acetic acid derivatives with appropriate amines under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The trifluoroethyl group and the pyridinyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylacetamide
  • N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylthioacetamide

Uniqueness

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-2-phenylsulfanylacetamide is unique due to the presence of both the trifluoroethyl group and the phenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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